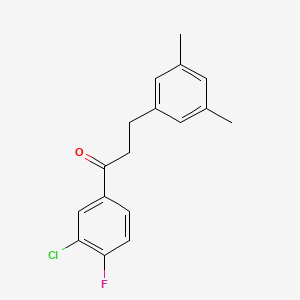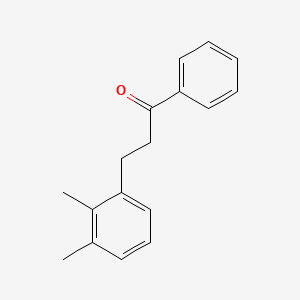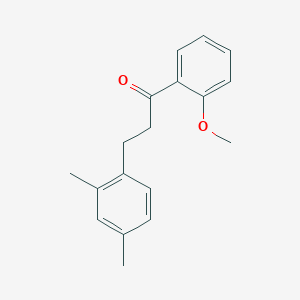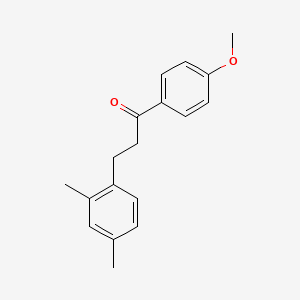
3'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone
カタログ番号 B1327760
CAS番号:
898780-78-4
分子量: 290.8 g/mol
InChIキー: RIDWWRXZXMBCSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone” is a chemical compound. It’s used mainly for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a benzene ring due to the presence of phenyl in the name. The prefixes 3’-Chloro, 3,5-dimethyl, and 4’-fluoro indicate the positions of the Chlorine, Methyl, and Fluorine groups on the benzene ring.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the benzylic position. These reactions can include free radical bromination, nucleophilic substitution, and oxidation .科学的研究の応用
Analytical Characterization of NPS
- A study explored the use of nuclear magnetic resonance (NMR) spectroscopy to identify and analyze new psychoactive substances (NPS), demonstrating the relevance of analytical techniques in resolving complex toxicological cases. The study emphasizes the importance of precise and accurate analytical characterization in forensic science, which could be relevant for substances structurally similar to 3'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone (Ameline et al., 2019).
Exposure to Environmental Phenols
- Research on environmental phenols, such as benzophenone-3 and bisphenol A (BPA), indicates widespread exposure due to their use in consumer products. Studies measuring urinary concentrations of these phenols highlight the significance of understanding human exposure levels, which may be pertinent for evaluating the exposure and potential effects of similar compounds (Mortensen et al., 2014).
Human Urinary Excretion of Non-persistent Environmental Chemicals
- Investigations into the urinary excretion of non-persistent environmental chemicals, including phenols like benzophenone-3 (BP-3), shed light on human exposure and potential health implications. The prevalence of exposure to these chemicals among different population segments, including children and pregnant women, emphasizes the importance of monitoring and understanding the environmental and health impacts of such compounds (Frederiksen et al., 2014).
Detection of Performance Enhancement Agents
- The detection of RSR13, a synthetic allosteric modifier of hemoglobin that can enhance athletic performance, in urine by gas chromatography/mass spectrometry highlights the significance of analytical methods in monitoring the use of performance-enhancing agents. This is relevant for ensuring fair play in sports and may also be applicable for monitoring substances with similar properties or uses (Breidbach & Catlin, 2001).
Biological Monitoring of Chemical Exposure
- The biological monitoring of exposure to chemicals like 3-chloro-4-fluoroaniline through the determination of urinary metabolites and hemoglobin adducts underscores the importance of robust biomonitoring techniques. These techniques are crucial for assessing exposure to environmental chemicals, ensuring workplace safety, and understanding the long-term health effects of such exposures (Boogaard et al., 1994).
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)14-4-5-16(19)15(18)10-14/h4-5,7-10H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDWWRXZXMBCSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644904 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone | |
CAS RN |
898780-78-4 |
Source


|
| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Cyclohexyl 2-(4-fluorophenyl)ethyl ketone
898768-92-8
3-(2,3-Dimethylphenyl)propiophenone
898768-94-0
3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone
898769-50-1














